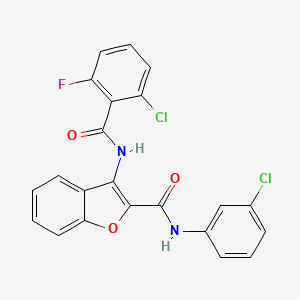

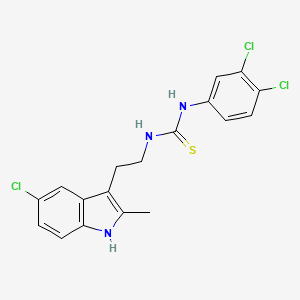

(2,5-Dichlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

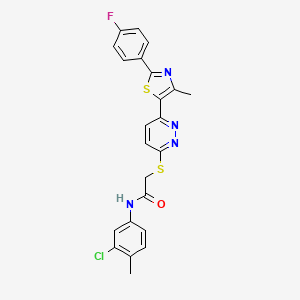

This compound is a complex organic molecule that contains a pyrrolidine ring and a pyrimidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms .

Molecular Structure Analysis

The pyrrolidine ring in this compound contributes to its three-dimensional structure due to the non-planarity of the ring—a phenomenon called “pseudorotation” . The pyrimidine ring can also contribute to the overall molecular structure.Scientific Research Applications

Development of Solution Formulations

A study focused on developing a suitable formulation for early toxicology and clinical studies of a compound closely related to the one . This compound, a poorly water-soluble one, selectively inhibits the ultrarapid potassium current (IKur) and is intended for the treatment of arrhythmia. The research demonstrated that a solubilized, precipitation-resistant formulation achieved the highest plasma concentrations across multiple species, suggesting its value in achieving in vivo blood levels often required for successful toxicological and early clinical evaluation of poorly soluble compounds (Lori Burton et al., 2012).

Synthesis of Novel Compounds

Another study described the synthesis of novel fused chromone–pyrimidine hybrids and 2,4,5-trisubstituted pyrimidine derivatives via ANRORC rearrangement, emphasizing the versatility and utility of pyrimidine derivatives in creating functionalized compounds for further research applications (M. Sambaiah et al., 2017).

Antimicrobial and Anticancer Agents

Research into novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives showcased their potential as antimicrobial and anticancer agents. This highlights the chemical's utility in the development of new therapeutic agents (H. Hafez et al., 2016).

Anticancer and Antimicrobial Activities

The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents revealed that incorporating biologically active heterocyclic entities into compounds could yield significant benefits in overcoming microbe resistance to pharmaceutical drugs (Kanubhai D. Katariya et al., 2021).

Metabolic Studies

A study on the metabolism, excretion, and pharmacokinetics of a closely related compound, a dipeptidyl peptidase inhibitor, in rat, dog, and human models, provided insights into its elimination pathways, suggesting the importance of understanding metabolic processes in the development of pharmaceutical agents (Raman K. Sharma et al., 2012).

Properties

IUPAC Name |

(2,5-dichlorophenyl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N3O2/c16-10-1-2-13(17)12(7-10)15(21)20-6-4-11(8-20)22-14-3-5-18-9-19-14/h1-3,5,7,9,11H,4,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWZILJOYCGYII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Chlorophenoxy)pyridin-2-yl]methanamine](/img/structure/B2671616.png)

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2671625.png)

![N-[(7-Fluoro-2-oxo-1H-quinolin-3-yl)methyl]prop-2-enamide](/img/structure/B2671630.png)

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2671632.png)

![4-[2-(2-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2671635.png)